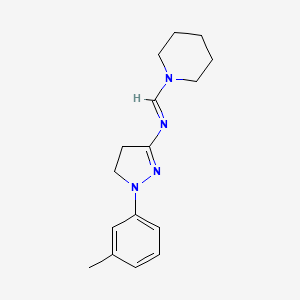

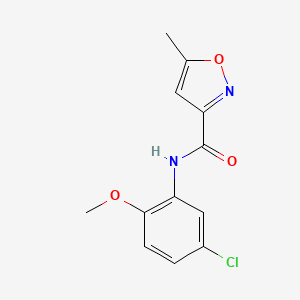

![molecular formula C19H26N2O4S B5544468 N-{(3S*,4R*)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5544468.png)

N-{(3S*,4R*)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of methanesulfonamide derivatives involves complex chemical processes. For instance, a novel series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates were synthesized and evaluated for their ability to inhibit the enzyme HMG-CoA reductase in vitro, showcasing the intricacies involved in the synthesis of such compounds (Watanabe et al., 1997).

Molecular Structure Analysis

The molecular and supramolecular structures of methanesulfonamide derivatives have been reported in various studies. For example, the molecular structure of N-[2-(pyridin-2-yl)ethyl]methanesulfonamide and related compounds show intricate hydrogen bonding and differences in torsion angles, highlighting the structural complexity of such molecules (Jacobs et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving methanesulfonamides demonstrate a range of reactivities and properties. For instance, the reaction of N-(3-phenylprop-2-yn-1-yl)-sulfonamides with trimethylsilyl trifluoro-methanesulfonate, and their rearrangement to pyrrolidin-3-ones, indicate the diverse chemical reactions these compounds can undergo (Králová et al., 2019).

Physical Properties Analysis

The physical properties of methanesulfonamide derivatives are influenced by their molecular structure. For example, the structure and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide in solution and crystal state highlight the role of hydrogen bonding in defining their physical properties (Sterkhova et al., 2014).

Chemical Properties Analysis

The chemical properties of methanesulfonamide derivatives vary depending on their molecular structure and substituents. Studies on compounds like N-(2,3-Dichlorophenyl)methanesulfonamide and N-(3,4-Dichlorophenyl)methanesulfonamide provide insights into the conformational aspects and hydrogen bonding, which are crucial for understanding their chemical behavior (Gowda et al., 2007a), (Gowda et al., 2007b).

Aplicaciones Científicas De Investigación

Molecular and Supramolecular Structures

Research on derivatives of methanesulfonamide, such as N-[2-(pyridin-2-yl)ethyl]methanesulfonamide and its benzene- and toluenesulfonamide counterparts, reveals their molecular and supramolecular structures. These compounds exhibit interesting features such as N-H...N hydrogen bonding, which is crucial for forming dimers, supramolecular layers, and chain-to-layer formations in crystalline structures. This aspect of study is vital for understanding the compound's behavior in different states and can be crucial for applications in materials science and drug design (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).

Chemical Synthesis and Reactivity

Sulfonamides play a significant role in chemical synthesis and reactivity studies. For example, research on the base-free transfer hydrogenation of ketones using Cp*Ir(pyridinesulfonamide)Cl precatalysts has contributed to the development of efficient catalytic processes. These processes are notable for their ability to proceed in air without the need for dried and degassed substrates, eliminating the requirement for basic additives and halide abstractors. This research is crucial for advancing synthetic methodologies in organic chemistry and has potential applications in pharmaceutical manufacturing (A. Ruff, C. Kirby, B. Chan, Abby R. O'Connor, 2016).

Biological Activity and Drug Design

Sulfonamide compounds, including N-aryl-methanesulfonamides, are extensively studied for their biological activities. Research into their conformation, self-association, and interactions with biological molecules provides valuable insights for drug design. For example, studies on the conformation and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide have implications for understanding how these compounds interact with biological receptors, which is fundamental for designing more effective drugs (I. Sterkhova, M. Y. Moskalik, B. Shainyan, 2014).

Propiedades

IUPAC Name |

N-[(3S,4R)-1-(3,6-dimethyl-1-benzofuran-2-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4S/c1-11(2)15-9-21(10-16(15)20-26(5,23)24)19(22)18-13(4)14-7-6-12(3)8-17(14)25-18/h6-8,11,15-16,20H,9-10H2,1-5H3/t15-,16+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHAMKOEQDEPKJ-JKSUJKDBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(O2)C(=O)N3CC(C(C3)NS(=O)(=O)C)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)C(=C(O2)C(=O)N3C[C@H]([C@@H](C3)NS(=O)(=O)C)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{(3S*,4R*)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

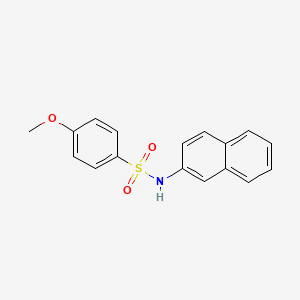

![4-[(2-thienylmethylene)amino]benzenesulfonamide](/img/structure/B5544386.png)

![N-(3-cyanophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5544411.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5544430.png)

![2-[1-(3,5-dichloro-4-methylbenzoyl)-2-pyrrolidinyl]ethanol](/img/structure/B5544456.png)

![5-(3,4-dimethoxyphenyl)-4-[(2-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5544457.png)

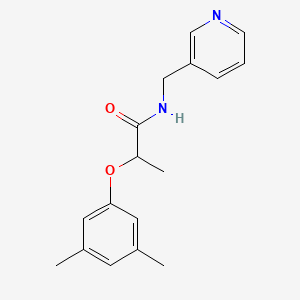

![2,8-dimethyl-N-[2-(3-pyridinylamino)ethyl]-4-quinolinecarboxamide](/img/structure/B5544476.png)

![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5544485.png)

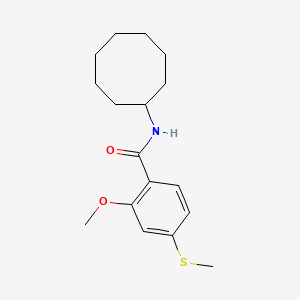

![N-[3-(cyclohexylthio)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5544486.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5544493.png)